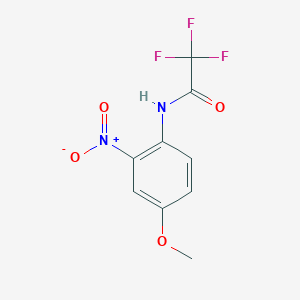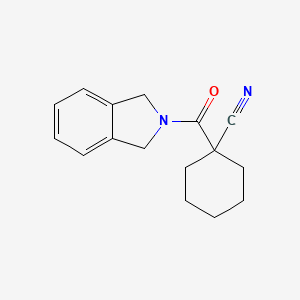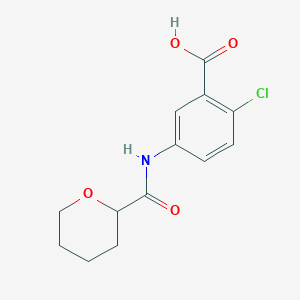![molecular formula C11H10F3NO4 B7554986 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid, also known as TFMPA, is a synthetic compound that belongs to the class of amino acids. It is widely used in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid acts as a competitive antagonist of kainate receptors by binding to the receptor's ligand-binding domain. This prevents the binding of glutamate to the receptor and inhibits its activation. This mechanism of action has been extensively studied and has provided valuable insights into the function of kainate receptors.
Biochemical and Physiological Effects
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit synaptic transmission in the hippocampus and the cerebellum. 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid has also been shown to modulate the release of neurotransmitters such as dopamine and acetylcholine. Furthermore, 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid has been implicated in the regulation of cell proliferation and differentiation in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid in lab experiments is its selectivity for kainate receptors. This allows researchers to specifically target these receptors and study their function without affecting other glutamate receptors. However, 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid has been shown to have a relatively short half-life, which can limit its usefulness in certain experiments. Additionally, 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid can be toxic at high concentrations, which can limit its use in cell culture studies.
Orientations Futures
There are several future directions for the study of 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid. One area of research is the development of new compounds that target kainate receptors with greater selectivity and potency. Another area of research is the investigation of the role of kainate receptors in various pathological conditions, such as epilepsy and neurodegenerative diseases. Additionally, the development of new techniques for the delivery of 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid to specific regions of the brain could lead to new insights into the function of kainate receptors in vivo.
Conclusion
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid is a valuable tool in scientific research due to its unique properties and mechanism of action. It has been used to study the function of kainate receptors and has provided valuable insights into their role in various physiological and pathological conditions. While there are limitations to its use, 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid remains an important compound in the study of glutamate receptors and their function.
Méthodes De Synthèse
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid is synthesized through the reaction of 4-(trifluoromethoxy)benzylamine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then hydrolyzed to obtain 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid. This synthesis method is well-established and has been used in various research studies.
Applications De Recherche Scientifique
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid is widely used in scientific research as a tool to study the function of glutamate receptors. It is a selective antagonist of the kainate subtype of glutamate receptors and has been used to investigate the role of these receptors in various physiological and pathological conditions. 3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid has also been used to study the mechanism of action of other compounds that interact with glutamate receptors.
Propriétés
IUPAC Name |
3-oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c12-11(13,14)19-8-3-1-7(2-4-8)6-15-9(16)5-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWXJTLTVQBXGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC(=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)
![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)

![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)



